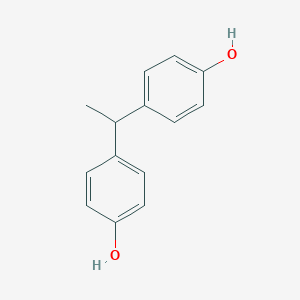

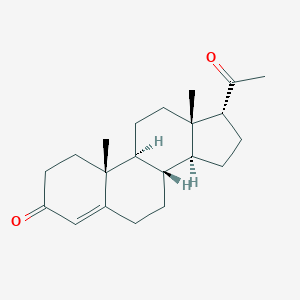

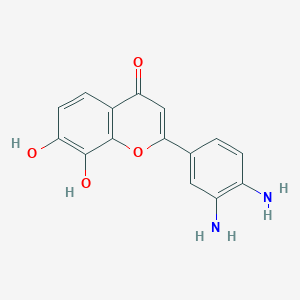

![molecular formula C14H13ClI3NO2 B057246 4-[4-(2-Aminoethyl)-2,6-diiodophenoxy]-2-iodophenol;hydrochloride CAS No. 788824-70-4](/img/structure/B57246.png)

4-[4-(2-Aminoethyl)-2,6-diiodophenoxy]-2-iodophenol;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

p-Synephrine: is a naturally occurring alkaloid found in certain plants, particularly in the bitter orange (Citrus aurantium). It is known for its adrenergic effects, which are similar to those of epinephrine and norepinephrine but with a longer duration of action. p-Synephrine is commonly used in dietary supplements for weight loss and energy enhancement .

Mechanism of Action

Target of Action

3,3’,5-Triiodothyronamine Hydrochloride, also known as Phenol, 4-[4-(2-aminoethyl)-2,6-diiodophenoxy]-2-iodo-, hydrochloride, is a type of thyroid hormone . Its primary targets are the thyroid hormone receptors TRα and TRβ . These receptors play a crucial role in the regulation of metabolism, growth, and development in the body .

Mode of Action

The compound binds to thyroid hormone receptors TRα and TRβ with Ki values of 2.33 and 2.29 nM for hTRα and hTRβ, respectively . This binding stimulates the receptors, leading to a series of physiological changes. It can also bind to PVR and block the interaction of TIGIT/PVR .

Biochemical Pathways

The activation of thyroid hormone receptors by 3,3’,5-Triiodothyronine Hydrochloride affects various biochemical pathways. It influences almost every physiological process in the body, including growth and development, metabolism, body temperature, and heart rate . The exact biochemical pathways affected by this compound are complex and involve a wide range of cellular and molecular interactions.

Pharmacokinetics

For obtaining a higher solubility, the compound can be warmed at 37°c and shaken in the ultrasonic bath for a while . The stock solution can be stored below -20°C for several months .

Result of Action

The activation of thyroid hormone receptors by 3,3’,5-Triiodothyronine Hydrochloride leads to a variety of physiological effects. For example, it stimulates the proliferation of hepatocellular carcinoma cells overexpressing TRβ1 . It also affects the body’s metabolism, growth, and development .

Action Environment

The action, efficacy, and stability of 3,3’,5-Triiodothyronamine Hydrochloride can be influenced by various environmental factors. For instance, temperature can affect the solubility of the compound

Biochemical Analysis

Biochemical Properties

3,3’,5-Triiodothyronamine Hydrochloride plays a significant role in biochemical reactions. It interacts with thyroid hormone receptors TRα and TRβ . The nature of these interactions is antagonistic, meaning it inhibits the activity of these receptors .

Cellular Effects

It is known to influence cell function by interacting with thyroid hormone receptors TRα and TRβ . This interaction can potentially impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of 3,3’,5-Triiodothyronamine Hydrochloride involves its binding to thyroid hormone receptors TRα and TRβ . This binding inhibits the activity of these receptors, leading to changes in gene expression and potentially affecting various cellular processes .

Temporal Effects in Laboratory Settings

It is known that for obtaining a higher solubility, the compound should be warmed at 37°C and shaken in the ultrasonic bath for a while . The stock solution can be stored below -20°C for several months .

Metabolic Pathways

3,3’,5-Triiodothyronamine Hydrochloride is involved in the metabolic pathways of thyroxine

Preparation Methods

Synthetic Routes and Reaction Conditions

Chemical Synthesis:

p-Synephrine can be synthesized through the reduction of N-methyltyramine using sodium borohydride in methanol. The reaction typically occurs at room temperature and yields p-Synephrine as a colorless solid .Biotechnological Methods: Another method involves the biotransformation of tyramine using specific strains of bacteria or fungi that possess the necessary enzymatic pathways to convert tyramine to p-Synephrine.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

- p-Synephrine can undergo oxidation reactions to form corresponding quinones. Common oxidizing agents include potassium permanganate and hydrogen peroxide .

Reduction: Reduction of p-Synephrine can lead to the formation of N-methyltyramine.

Substitution: p-Synephrine can participate in substitution reactions, particularly nucleophilic substitutions, where the hydroxyl group can be replaced by other functional groups .Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Various nucleophiles under basic conditions.

Major Products

Oxidation: Quinones.

Reduction: N-methyltyramine.

Substitution: Various substituted phenolic compounds.

Scientific Research Applications

Chemistry

- p-Synephrine is used as a starting material for the synthesis of various pharmacologically active compounds .

Biology

- It is studied for its effects on metabolic pathways and energy homeostasis. Research has shown that p-Synephrine can regulate amino acid metabolism and improve energy balance in high-fat diet-induced mice .

Medicine

- p-Synephrine is widely used in weight loss supplements due to its ability to increase lipolysis and energy expenditure. It also has potential anti-inflammatory and anti-cancer properties .

Industry

- In the food industry, p-Synephrine is used as a natural additive in weight management products. It is also explored for its potential use in developing new therapeutic agents .

Comparison with Similar Compounds

Similar Compounds

Ephedrine: A well-known stimulant that also acts on adrenergic receptors but has more pronounced cardiovascular effects.

Phenylephrine (m-Synephrine): Primarily used as a decongestant and has strong vasoconstrictive properties.

p-Octopamine: Similar in structure to p-Synephrine but with different adrenergic receptor binding characteristics.

Uniqueness of p-Synephrine

- p-Synephrine has a unique profile of adrenergic receptor activation, leading to fewer cardiovascular side effects compared to ephedrine and phenylephrine. It is also less likely to cause significant increases in blood pressure and heart rate, making it a safer alternative for weight loss and energy enhancement .

Properties

IUPAC Name |

4-[4-(2-aminoethyl)-2,6-diiodophenoxy]-2-iodophenol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12I3NO2.ClH/c15-10-7-9(1-2-13(10)19)20-14-11(16)5-8(3-4-18)6-12(14)17;/h1-2,5-7,19H,3-4,18H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPJJJRQBESKCMT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CCN)I)I)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClI3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

643.42 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

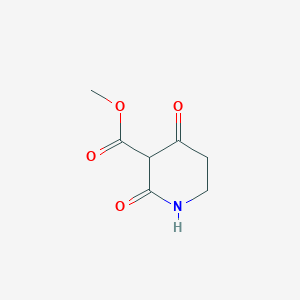

![(1S,3S,5S)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B57180.png)